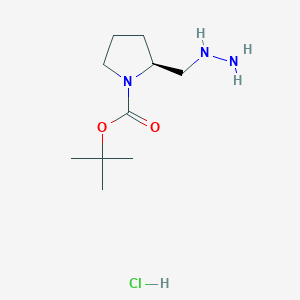
Alpha,2-dimethyl-3-(trifluoromethyl)benzyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha,2-dimethyl-3-(trifluoromethyl)benzyl bromide is a chemical compound with the CAS Number: 2149597-33-9 . It has a molecular weight of 267.09 and its IUPAC name is 1-(1-bromoethyl)-2-methyl-3-(trifluoromethyl)benzene . The compound is in liquid form .
Molecular Structure Analysis
The Inchi Code for Alpha,2-dimethyl-3-(trifluoromethyl)benzyl bromide is 1S/C10H10BrF3/c1-6-8(7(2)11)4-3-5-9(6)10(12,13)14/h3-5,7H,1-2H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
Alpha,2-dimethyl-3-(trifluoromethyl)benzyl bromide is a liquid at ambient temperature . The compound is stored at ambient temperature .Applications De Recherche Scientifique
Fluorination Reactions
α,2-Dimethyl-3-(trifluoromethyl)benzyl bromide serves as a valuable precursor for introducing trifluoromethyl (CF₃) groups into organic molecules. Researchers often employ it in fluorination reactions to synthesize complex fluorinated compounds. The trifluoromethyl group can significantly alter the properties of the resulting molecules, making this application relevant in drug discovery and materials science .
Agrochemicals and Pharmaceuticals
The compound’s unique structure makes it a potential building block for designing novel agrochemicals and pharmaceuticals. By incorporating the trifluoromethyl moiety, researchers can enhance the bioactivity, metabolic stability, and lipophilicity of drug candidates. Additionally, it may serve as a key intermediate in the synthesis of herbicides, insecticides, and fungicides .
Materials Science and Polymers
α,2-Dimethyl-3-(trifluoromethyl)benzyl bromide finds applications in materials science due to its reactivity with various nucleophiles. Researchers use it to modify polymer surfaces, create functional coatings, and enhance material properties. The trifluoromethyl group can impart hydrophobicity, chemical resistance, and thermal stability to polymers .
Catalysis and Cross-Coupling Reactions
Organic chemists utilize this compound as a substrate in transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki-Miyaura and Heck couplings, can introduce diverse functional groups onto the benzyl moiety. These transformations are crucial for constructing complex organic molecules .
Fluorinated Building Blocks
α,2-Dimethyl-3-(trifluoromethyl)benzyl bromide contributes to the toolbox of fluorinated building blocks. Researchers can incorporate it into synthetic routes to access a wide range of fluorinated compounds. These compounds have applications in medicinal chemistry, materials science, and imaging agents for positron emission tomography (PET) .
Fluorine-18 Radiolabeling
In nuclear medicine, fluorine-18 (¹⁸F) is a commonly used radioisotope for PET imaging. Researchers can radiolabel α,2-dimethyl-3-(trifluoromethyl)benzyl bromide with ¹⁸F to create PET tracers. These tracers allow non-invasive visualization of biological processes, aiding in disease diagnosis and drug development .
Propriétés
IUPAC Name |
1-(1-bromoethyl)-2-methyl-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3/c1-6-8(7(2)11)4-3-5-9(6)10(12,13)14/h3-5,7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOALJQLEZVOIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(F)(F)F)C(C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Alpha,2-dimethyl-3-(trifluoromethyl)benzyl bromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-phenylacetamide](/img/structure/B2775189.png)
![2-[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2775191.png)
![3,6-Diphenyl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine](/img/structure/B2775193.png)


![3-(3,4-Dimethoxyphenyl)-7-[(2,5-dimethylphenyl)methoxy]chromen-4-one](/img/structure/B2775197.png)







![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(6-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-3-yl)methanone](/img/structure/B2775211.png)